2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Antifungal drug discovery Candida albicans Benzoxazole-pyrazoline hybrids

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 727392-21-4) is a synthetic thioether-linked benzoxazole-pyrazoline hybrid with molecular formula C18H15N3O2S and molecular weight 337.4 g/mol. The compound belongs to the class of 2-[(benzazol-2-yl)thioacetyl]-pyrazoline derivatives, which combine two privileged pharmacophores—the benzoxazole heterocycle and the 4,5-dihydro-1H-pyrazole (2-pyrazoline) ring—via a thioacetyl bridge.

Molecular Formula C18H15N3O2S
Molecular Weight 337.4 g/mol
Cat. No. B4228761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Molecular FormulaC18H15N3O2S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1C=NN(C1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3
InChIInChI=1S/C18H15N3O2S/c22-17(12-24-18-20-14-8-4-5-9-16(14)23-18)21-15(10-11-19-21)13-6-2-1-3-7-13/h1-9,11,15H,10,12H2
InChIKeyHFKPVICIWZJTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Compound Class, Physicochemical Profile, and Procurement Baseline


2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 727392-21-4) is a synthetic thioether-linked benzoxazole-pyrazoline hybrid with molecular formula C18H15N3O2S and molecular weight 337.4 g/mol . The compound belongs to the class of 2-[(benzazol-2-yl)thioacetyl]-pyrazoline derivatives, which combine two privileged pharmacophores—the benzoxazole heterocycle and the 4,5-dihydro-1H-pyrazole (2-pyrazoline) ring—via a thioacetyl bridge [1]. This structural architecture distinguishes it from simpler N-phenacyl benzoxazole derivatives (e.g., Staniszewska et al. compounds 5d, 5i, 5k) that lack the pyrazoline moiety, and from amido-linked pyrazolyl benzoxazoles (Prakash et al. 2015 series) that replace the thioether with an amide linker [2][3]. The compound is currently catalogued by multiple chemical vendors as a research-grade chemical, with published biological characterization data remaining sparse relative to structurally related congeners .

Why In-Class Substitution of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone Is Not Straightforward


Benzoxazole derivatives are not functionally interchangeable. The presence and nature of the linker (thioether vs. amide), the heterocyclic partner (pyrazoline vs. simple phenyl), and the substitution pattern on both the benzoxazole and pyrazoline rings each produce divergent biological activity profiles [1][2]. In the Staniszewska et al. (2021) series, replacing the 4-bromophenacyl group (5d, MICT = 16 µg/mL, %R = 100 against C. albicans SC5314) with a 2,4,6-trichlorophenacyl group (5k, %R = 64.2 ± 10.6 at 16 µg/mL) resulted in a ~36% loss of anti-Candida potency [1]. Similarly, Prakash et al. (2015) demonstrated that switching the heterocycle from benzoxazole to benzothiazole or benzimidazole in amido-linked pyrazolyl series shifted the antimicrobial spectrum, with chloro-substituted pyrazolyl benzothiazole emerging as the potent antibacterial agent against Bacillus subtilis while chloro-substituted pyrazolyl benzimidazole was the potent antifungal against Aspergillus niger [2]. Furthermore, Rana et al. (2014) showed that benzoxazole-pyrazoline hybrids achieved MIC values of 0.625–25 µg/mL against M. tuberculosis H37Rv, with several compounds outperforming isoniazid (MIC = 3.25 µg/mL) against MDR-TB—potency levels not achievable by benzoxazole derivatives lacking the pyrazoline pharmacophore [3]. These data collectively demonstrate that minor structural modifications within the benzoxazole class produce quantitatively distinct and non-interchangeable biological outcomes, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Comparator-Based Analysis


Scaffold Architecture Differentiation: Thioether-Linked Benzoxazole–Pyrazoline vs. N-Phenacyl Benzoxazole Derivatives in Anti-Candida Activity Potential

The target compound incorporates a 5-phenyl-4,5-dihydro-1H-pyrazol-1-yl moiety linked via a thioacetyl bridge to the benzoxazole-2-thiol core. This architecture is structurally analogous to the 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline series evaluated by Ozdemir et al. (2010), which demonstrated significant antifungal activity against Candida albicans, C. glabrata, C. utilis, C. tropicalis, C. krusei, and C. parapsilosis [1]. In contrast, the N-phenacyl benzoxazole derivatives studied by Staniszewska et al. (2021)—which lack the pyrazoline ring—showed narrower anti-Candida spectra: compound 5d (4-bromophenacyl) achieved MICT = 16 µg/mL (%R = 100) against C. albicans SC5314 but displayed only weak anti-proliferative activity against clinical azole-resistant strains and C. glabrata, while benzoxazoles as a class displayed no MIC against C. glabrata [2]. The pyrazoline-bearing architecture of the target compound is therefore positioned within a chemotype (thioacetyl-pyrazoline-benzoxazole) that has demonstrated broader-spectrum anti-Candida activity in published studies compared to the simpler N-phenacyl chemotype [1][2].

Antifungal drug discovery Candida albicans Benzoxazole-pyrazoline hybrids Structure-activity relationship

Antitubercular Potency of Benzoxazole-Pyrazoline Congeners: Benchmarking Against Isoniazid in MDR-TB

Rana et al. (2014) designed and synthesized a series of benzoxazole-pyrazoline hybrids (compounds 5a–5h and 6a–6h) and evaluated them against M. tuberculosis H37Rv and MDR-TB strains. The series achieved MIC values of approximately 0.625–25 µg/mL against H37Rv, with several compounds demonstrating superior potency to isoniazid (MIC = 3.25 µg/mL) against MDR-TB [1]. Molecular docking into enoyl-ACP reductase (InhA, the molecular target of isoniazid) revealed that binding was governed primarily by the benzoxazole moiety, followed by the pyrazoline ring and aryl substituents, as evaluated at the semi-empirical quantum mechanics level [1]. The target compound shares the core benzoxazole-pyrazoline pharmacophore architecture with the Rana et al. series, although it differs in linker chemistry (thioacetyl vs. direct attachment) and substitution pattern. Venugopal et al. (2020) further validated this chemotype, demonstrating that 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives (6a–6j) exhibited potent anti-tubercular activity, with compounds 6b and 6h showing increased potency attributed to electron-donating substituents on the phenyl ring [2].

Antitubercular drug discovery Multidrug-resistant tuberculosis MDR-TB Enoyl-ACP reductase inhibition

Pleiotropic Antifungal Mechanism: Ergosterol Perturbation and Lack of Cross-Resistance with Amphotericin B in the Benzoxazole Class

Staniszewska et al. (2021) demonstrated that benzoxazole derivatives exert a pleiotropic antifungal action mode comprising three distinct mechanisms: (1) perturbation of total sterol content, with compound 5d reducing ergosterol content by 1.3-fold at 16 µg/mL and 1.2-fold at 4 µg/mL in C. albicans SC5314 relative to untreated controls; (2) inhibition of Rho123 efflux at the lowest fungistatic concentrations, indicating membrane transporter interference; and (3) inhibition of mitochondrial respiration [1]. Critically, benzoxazoles displayed a broad spectrum of anti-Candida activity without cross-resistance to amphotericin B (AmB), and were found to be safe to mammalian cells at antifungal concentrations [1]. This multi-target mechanism differentiates the benzoxazole class from azole antifungals (which target solely lanosterol 14α-demethylase) and from AmB (which acts primarily through ergosterol binding and pore formation). The thioether-linked benzoxazole-pyrazoline architecture of the target compound may engage these same pleiotropic pathways, potentially offering an advantage in combating azole-resistant Candida isolates where single-target agents frequently fail [1][2].

Antifungal mechanism of action Ergosterol biosynthesis Amphotericin B cross-resistance Candida membrane targeting

Physicochemical and Drug-Likeness Differentiation: Thioether Linker vs. Amide-Linked Pyrazolyl Benzoxazole Analogs

The target compound (MW = 337.4 g/mol; C18H15N3O2S; TPSA ≈ 44.37 Ų; HBD = 2; HBA = 5) features a thioether (-S-CH2-CO-) linkage connecting the benzoxazole and pyrazoline moieties, whereas Prakash et al. (2015) amido-linked pyrazolyl benzoxazoles employ an amide (-NH-CO-) bridge [1]. The thioether linkage eliminates the hydrogen bond donor character of the amide NH, reducing the HBD count and potentially improving membrane permeability. Venugopal et al. (2020) calculated drug-likeness scores and molecular properties for a closely related series of 2-(benzo[d]oxazol-2-ylthio)-1-(4,5-dihydro-1H-pyrazol-1-yl)ethanones using Osiris Property Explorer and Molinspiration, confirming that thioether-linked benzoxazole-pyrazolines generally comply with Lipinski's Rule of Five and exhibit favorable pharmacokinetic profiles [2]. The thioether bridge may also confer differential metabolic stability compared to amide-linked analogs, as thioethers are susceptible to oxidative metabolism (sulfoxidation/sulfonylation) rather than amide hydrolysis, potentially yielding distinct metabolite profiles and half-lives [3].

Drug-likeness Physicochemical profiling Thioether vs. amide linker Metabolic stability

Benzoxazole vs. Benzothiazole Heterocycle Selection: Differential Antimicrobial Spectrum in Pyrazolyl Hybrid Series

Prakash et al. (2015) systematically compared amido-linked pyrazolyl derivatives of benzoxazole, benzothiazole, and benzimidazole for antimicrobial activity. The chloro-substituted pyrazolyl benzothiazole emerged as the potent antibacterial agent against Bacillus subtilis, whereas the chloro-substituted pyrazolyl benzimidazole was the potent antifungal agent against Aspergillus niger [1]. This heterocycle-dependent activity spectrum indicates that the benzoxazole core occupies a distinct position in the bioisosteric series. A separate study by Reddy et al. (2016) on 2-[substituted-1H-pyrazol-4-yl] benzothiazoles, benzoxazoles, and benzimidazoles confirmed that compounds containing benzimidazole and benzoxazole moieties gave better antibacterial and antifungal activities than benzothiazole compounds [2]. The target compound, bearing the benzoxazole core, is thus positioned within the heterocyclic subset that has demonstrated superior dual antibacterial-antifungal potential compared to benzothiazole analogs [1][2].

Benzoxazole vs. benzothiazole Antimicrobial selectivity Heterocycle bioisosterism Antifungal vs. antibacterial spectrum

Prioritized Application Scenarios for 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone Based on Quantitative Differentiation Evidence


Antifungal Lead Optimization Targeting Azole-Resistant Candida Species with Pleiotropic Mechanism

The target compound's thioacetyl-pyrazoline-benzoxazole architecture places it within a chemotype demonstrated by Staniszewska et al. (2021) to exert pleiotropic anti-Candida activity—combining ergosterol perturbation, efflux pump inhibition, and mitochondrial respiration impairment—without cross-resistance to amphotericin B [1]. The pyrazoline-bearing scaffold, as shown by Ozdemir et al. (2010), extends activity across six Candida species [2]. This compound is best deployed as a scaffold for structure-activity relationship (SAR) exploration in antifungal programs specifically targeting fluconazole/itraconazole-resistant clinical isolates where single-target azoles have failed [1].

Antitubercular Drug Discovery Against Multidrug-Resistant M. tuberculosis (MDR-TB)

Rana et al. (2014) established that benzoxazole-pyrazoline hybrids achieve MIC values as low as 0.625 µg/mL against M. tuberculosis H37Rv, with select congeners outperforming isoniazid (MIC = 3.25 µg/mL) against MDR-TB strains [3]. Venugopal et al. (2020) confirmed potent anti-tubercular activity in thioether-linked benzoxazole-pyrazoline ethanones bearing electron-donating substituents [4]. The target compound, with its 5-phenyl-4,5-dihydro-1H-pyrazol-1-yl moiety, serves as a viable starting point for systematic substitution at the pyrazoline 3- and 5-positions to optimize anti-TB potency and selectivity against both drug-sensitive and drug-resistant M. tuberculosis strains [3][4].

Broad-Spectrum Antimicrobial Hybrid Scaffold for Dual Antibacterial-Antifungal Screening Cascades

The benzoxazole core, as demonstrated by Prakash et al. (2015) and Reddy et al. (2016), confers superior dual antibacterial-antifungal activity compared to bioisosteric benzothiazole analogs in pyrazolyl hybrid series [5][6]. The target compound's thioether-linked benzoxazole-pyrazoline architecture combines the broad-spectrum antimicrobial potential of the benzoxazole heterocycle with the established antifungal breadth of the 2-pyrazoline pharmacophore. This compound is well-suited for inclusion in phenotypic screening cascades that aim to identify single-entity agents with activity against both Gram-positive bacterial pathogens and Candida species, particularly in immunocompromised patient contexts where polymicrobial infections are prevalent [5].

Computational Chemistry and Molecular Docking Studies on Enoyl-ACP Reductase (InhA)

Rana et al. (2014) demonstrated through Glide XP docking that benzoxazole-pyrazoline hybrids occupy the hydrophobic binding pocket of M. tuberculosis enoyl-ACP reductase (InhA), interacting with residues Met103, Met155, Tyr158, Met199, Ile202, Ile215, and Leu218 primarily through dispersion interactions [3]. Semi-empirical quantum mechanics analysis revealed that binding energy contributions rank as benzoxazole > pyrazoline > aryl ring [3]. The target compound, featuring an unsubstituted benzoxazole and a 5-phenyl-pyrazoline, provides a minimal pharmacophore template for computational fragment-based elaboration, enabling rational design of derivatives with enhanced InhA binding affinity through systematic substitution on both the benzoxazole and pyrazoline phenyl rings [3][4].

Quote Request

Request a Quote for 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.